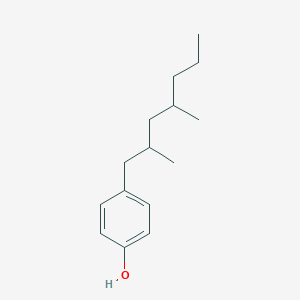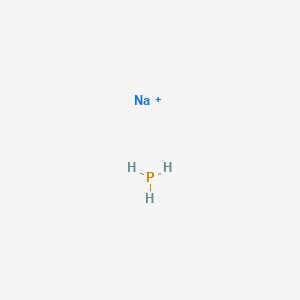
sodium;phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium phosphane, also known as sodium phosphide, is a chemical compound composed of sodium and phosphane. It is represented by the chemical formula NaPH₂. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Sodium phosphane can be synthesized through several methods. One common method involves the reaction of sodium metal with phosphane gas (PH₃) under controlled conditions. This reaction typically occurs at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ 2Na + PH₃ \rightarrow 2NaPH₂ ]
In industrial settings, sodium phosphane is often produced by the direct combination of sodium and phosphane gas in a reactor vessel. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Sodium phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Sodium phosphane can be oxidized to form sodium phosphate and hydrogen gas. This reaction is typically carried out using an oxidizing agent such as oxygen or chlorine. [ 2NaPH₂ + O₂ \rightarrow 2NaPO₂ + H₂ ]
-
Reduction: : Sodium phosphane can be reduced to form sodium and phosphane gas. This reaction is typically carried out using a reducing agent such as hydrogen gas. [ 2NaPH₂ + H₂ \rightarrow 2Na + 2PH₃ ]
-
Substitution: : Sodium phosphane can undergo substitution reactions with various halogens to form sodium halides and phosphane gas. [ 2NaPH₂ + Cl₂ \rightarrow 2NaCl + 2PH₃ ]
Applications De Recherche Scientifique
Sodium phosphane has several scientific research applications, including:
-
Chemistry: : Sodium phosphane is used as a reagent in various chemical reactions, including the synthesis of organophosphorus compounds and phosphine ligands.
-
Biology: : Sodium phosphane is used in biological research to study the effects of phosphane on cellular processes and enzyme activity.
-
Medicine: : Sodium phosphane is being investigated for its potential use in the treatment of certain medical conditions, such as cancer and bacterial infections.
-
Industry: : Sodium phosphane is used in the production of semiconductors, as a catalyst in chemical reactions, and as a reducing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium phosphane involves its ability to donate electrons and form covalent bonds with other molecules. This property makes it a useful reagent in various chemical reactions. In biological systems, sodium phosphane can interact with cellular components, such as proteins and enzymes, to modulate their activity and function.
Comparaison Avec Des Composés Similaires
Sodium phosphane can be compared to other similar compounds, such as sodium hydride (NaH) and sodium amide (NaNH₂). While all three compounds contain sodium, they differ in their reactivity and applications:
-
Sodium Hydride (NaH): : Sodium hydride is a strong base and reducing agent used in organic synthesis. It is less reactive than sodium phosphane and is primarily used in deprotonation reactions.
-
Sodium Amide (NaNH₂): : Sodium amide is a strong base and nucleophile used in organic synthesis. It is more reactive than sodium phosphane and is used in various substitution and elimination reactions.
Sodium phosphane is unique in its ability to donate electrons and form covalent bonds with other molecules, making it a versatile reagent in both chemical and biological research.
Propriétés
Numéro CAS |
91230-39-6 |
|---|---|
Formule moléculaire |
H3NaP+ |
Poids moléculaire |
56.987 g/mol |
Nom IUPAC |
sodium;phosphane |
InChI |
InChI=1S/Na.H3P/h;1H3/q+1; |
Clé InChI |
IAQWRMIZQAUKEA-UHFFFAOYSA-N |
SMILES canonique |
[Na+].P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)

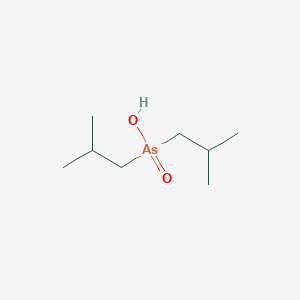
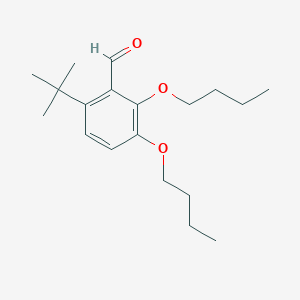
phosphanium chloride](/img/structure/B14349913.png)
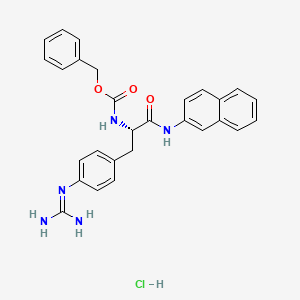
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)


![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
